![molecular formula C15H20N4O4S B2714167 Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 377064-96-5](/img/structure/B2714167.png)
Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate
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Description
Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a useful research compound. Its molecular formula is C15H20N4O4S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications
RAFT Polymerization and Bioconjugation
Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate may find applications in the synthesis of copolymers with specific functional groups useful for bioconjugation. For instance, the RAFT synthesis of acrylic copolymers incorporating poly(ethylene glycol) and dioxolane functional groups demonstrates how similar compounds can be used to create well-defined aldehyde-containing copolymers for bioconjugation. This process involves reversible addition-fragmentation chain transfer (RAFT) polymerization, showcasing control over molecular weight and composition, which is crucial for biomedical applications (Rossi et al., 2008).
Chemical Synthesis and Modification
Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate may also play a role in the synthesis and modification of chemical compounds. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides from precursors, including compounds with similar structural features, demonstrates potential antibacterial properties and moderate inhibitors of α-chymotrypsin enzyme. This indicates that compounds with similar structural modifications could have significant pharmacological evaluations (Siddiqui et al., 2014).
Molecular Docking and Cytotoxicity Studies
In the realm of molecular docking and cytotoxicity studies, similar compounds have been synthesized and evaluated for their potential as anti-bacterial agents and enzyme inhibitors. The synthesized derivatives of related compounds have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria, indicating that ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate could be explored for similar biological activities. Computational docking with proteins like α-chymotrypsin has provided insights into the active binding sites, correlating well with bioactivity data and highlighting the compound's potential in pharmacological research (Siddiqui et al., 2014).
properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-6-23-10(20)8-24-14-16-12-11(19(14)7-9(2)3)13(21)18(5)15(22)17(12)4/h2,6-8H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXWYLTGZDNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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